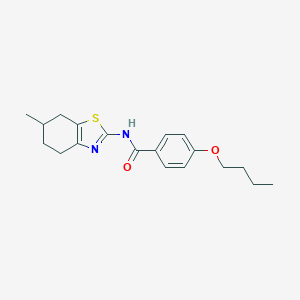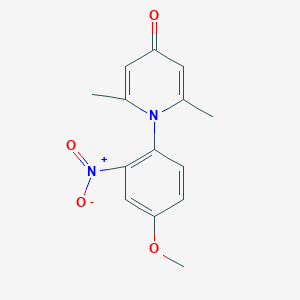![molecular formula C19H13ClFN5OS B256701 (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B256701.png)
(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one is not fully understood. However, research has suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in inflammation, cancer growth, and insulin resistance.
Biochemical and Physiological Effects
Studies have shown that (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, improve insulin sensitivity, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one in lab experiments is its potential therapeutic applications. However, its limitations include its unknown mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for research on (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one. These include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, research could focus on developing derivatives of this compound to improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one has shown potential therapeutic applications in various fields of research. While its mechanism of action and toxicity are not fully understood, further research could lead to the development of new treatments for inflammatory, cancerous, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one involves the reaction of 4-chloro-2-aminophenol with thioamide in the presence of a base, followed by the reaction with 4-fluoroacetophenone and hydrazine hydrate. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
Research on (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one has shown potential therapeutic applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that it has potential as a neuroprotective agent.
Propriétés
Nom du produit |
(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one |
|---|---|
Formule moléculaire |
C19H13ClFN5OS |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H13ClFN5OS/c1-11-17(24-23-15-8-6-14(21)7-9-15)18(27)26(25-11)19-22-16(10-28-19)12-2-4-13(20)5-3-12/h2-10,23H,1H3/b24-17+ |
Clé InChI |
XOXWBPGRLHJGNG-JJIBRWJFSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=N/NC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
SMILES |
CC1=NN(C(=O)C1=NNC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=NN(C(=O)C1=NNC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)
![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)



![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)
![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)

![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)